molecular formula C7H4BrFN2 B1525364 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190320-09-2

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1525364
CAS No.: 1190320-09-2
M. Wt: 215.02 g/mol
InChI Key: LAPYNKHCPHWRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both bromine and fluorine substituents on a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and fluorination of a pyrrolopyridine precursor. One common method starts with 1H-pyrrolo[3,2-c]pyridine, which undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position . The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted pyrrolopyridines.

Scientific Research Applications

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is used to study the structure-activity relationships of pyrrolopyridine derivatives in various biological assays.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

    Chemical Biology: The compound is utilized in the design of probes for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, derivatives of this compound often act as inhibitors of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, blocking its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for fine-tuning of the compound’s properties, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPYNKHCPHWRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696602
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-09-2
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.